2-(2-Chlorophenoxymethyl)oxirane

Description

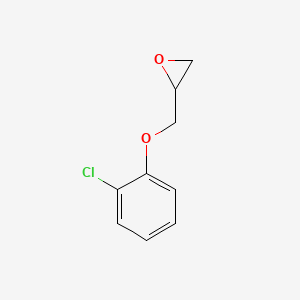

2-(2-Chlorophenoxymethyl)oxirane is an epoxide derivative characterized by a chlorinated phenoxymethyl substituent attached to an oxirane (epoxide) ring. Epoxides like this are critical intermediates in organic synthesis, polymer chemistry, and agrochemical production due to their reactive three-membered ring .

Properties

IUPAC Name |

2-[(2-chlorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFFPRFMOMGBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-04-6 | |

| Record name | 1-(2-Chlorophenoxy)-2,3-epoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Chlorophenoxymethyl)oxirane can be synthesized by reacting styrene with 2-chlorophenol in the presence of a metal cation, such as zinc or aluminum, and a ligand like tetrahydrofuran. This reaction initiates the ring-opening polymerization of styrene, leading to the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenoxymethyl)oxirane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed:

Oxidation: Diols and other oxygenated derivatives.

Reduction: Alcohols and related compounds.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chlorophenoxymethyl)oxirane is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biological systems.

Industry: The compound is utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxymethyl)oxirane involves the ring-opening reactions of the oxirane ring. This process can be catalyzed by acids, bases, or nucleophiles, leading to the formation of various products depending on the reaction conditions . The molecular targets and pathways involved include the interaction with nucleophiles, which attack the electrophilic carbon atoms of the oxirane ring, resulting in ring-opening and subsequent product formation .

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent on the oxirane ring significantly influences reactivity, stability, and applications. Key comparisons include:

Key Observations :

- Ether Linkage: The phenoxymethyl group introduces flexibility and polarizability, contrasting with direct aryl attachments in 2-(3-Chlorophenyl)oxirane .

Physicochemical Properties

Data from crystallographic studies of related compounds (e.g., C₂₄H₂₂O₅ in ) reveal trends:

- Crystal Systems: Analogues with bulky substituents (e.g., phenoxymethyl groups) often crystallize in monoclinic systems (space group Pc) with large unit cell volumes (e.g., 951.2 ų in ) due to steric demands .

- Thermal Stability : Melting points for chlorinated oxiranes range from 438 K () to higher values, influenced by substituent rigidity and intermolecular interactions.

Biological Activity

2-(2-Chlorophenoxymethyl)oxirane, also known by its CAS number 2212-04-6, is a synthetic compound with significant potential in biochemical applications. Its structure features a chlorophenyl group attached to an oxirane (epoxide) moiety, which contributes to its unique reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound exhibits various chemical behaviors due to its epoxide structure, which is characterized by a three-membered cyclic ether. The oxirane ring is highly reactive and can undergo:

- Ring-opening reactions : This can occur through nucleophilic attack by water, alcohols, or amines, leading to the formation of alcohols or other derivatives.

- Oxidation and reduction : The compound can be oxidized to form diols or other oxygenated products, while reduction can yield alcohols .

The biological activity of this compound primarily arises from its ability to interact with enzymes and other biological macromolecules. The reactivity of the oxirane ring allows it to serve as a substrate or inhibitor in various enzymatic reactions. It has been shown to affect the activity of certain enzymes involved in metabolic pathways, making it a valuable tool in biochemical research.

Biological Activity

Research indicates that this compound possesses notable biological activities, including:

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial effects against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, which could be beneficial in developing therapeutic agents targeting diseases related to enzyme dysfunction .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

-

Antimicrobial Activity :

- A study conducted on various bacterial strains showed that the compound inhibited growth effectively at concentrations as low as 50 µg/mL. The mechanism was linked to the disruption of cell membrane integrity.

- Enzyme Interaction :

-

Toxicological Assessment :

- Toxicological studies indicated that while the compound exhibits biological activity, it also displays cytotoxic effects at higher concentrations. This dual nature necessitates careful consideration in therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-Bromophenoxymethyl)oxirane | Similar epoxide structure | Moderate antimicrobial activity |

| 2-(2-Fluorophenoxymethyl)oxirane | Similar epoxide structure | Lower enzyme inhibition compared to Cl |

| 2-(2-Methylphenoxymethyl)oxirane | Similar epoxide structure | Enhanced stability but reduced bioactivity |

This table illustrates how variations in halogen substitution impact the reactivity and biological activity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.